7H-DIBENZO(a,g)CARBAZOLE
Overview
Description
7H-DIBENZO(a,g)CARBAZOLE is a member of carbazoles . It is a crystalline solid with a molecular formula of C20H13N . It has a molecular weight of 267.3239 . It is not produced or used for commercial purposes but is present in cigarette smoke .
Molecular Structure Analysis
The molecular structure of 7H-DIBENZO(a,g)CARBAZOLE is available as a 2D Mol file or as a computed 3D SD file . It has a complex structure with multiple aromatic rings .Chemical Reactions Analysis
7H-DIBENZO(a,g)CARBAZOLE neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis
7H-DIBENZO(a,g)CARBAZOLE is a crystalline solid . It has a molecular weight of 267.3239 . It is not produced or used for commercial purposes but is present in cigarette smoke .Scientific Research Applications
Metabolism and Carcinogenicity
7H-Dibenzo[c,g]carbazole (DBC) is a carcinogenic N-heterocyclic aromatic compound. Studies have investigated its metabolism in isolated perfused rabbit lungs and rat liver microsomes, revealing major metabolites like 7-hydroxydibenzo[c,g]carbazole, which is associated with respiratory tract tumors (Warshawsky & Myers, 1981). Mutagenicity studies of DBC and its metabolites in Salmonella typhimurium strains have shown that DBC can be mutagenic, particularly upon addition of liver homogenates from rats, mice, and rabbits (Schoeny & Warshawsky, 1987). The comparative carcinogenic potencies of DBC and other combustion products of fossil fuels have been assessed in mouse skin, demonstrating DBC's potency as a carcinogen (Warshawsky & Barkley, 1987).
DNA Adduct Formation and Apoptosis
DBC's genotoxic effects, such as DNA adduct formation and hepatocellular apoptosis in mouse liver, have been extensively studied. The involvement of the p53 pathway and biomarkers associated with apoptosis were explored, showing significant changes in gene expression and protein levels in mouse liver following exposure to DBC (Martín-Burriel et al., 2004). The tissue-specific activities of methylated DBC derivatives were also examined in mice, investigating their carcinogenicity, DNA adduct formation, and cytochrome P4501A induction in liver and skin (Taras‐Valéro et al., 2000).
Metabolic Pathways and Toxicity
The biotransformation pathways and toxicity of DBC have been reviewed, highlighting its environmental presence and implications for human health. The study discusses the roles of cytochrome P450 enzymes and the one-electron activation in the metabolic activation of DBC, as well as the potential of DBC to be photoactivated under UVA light, resulting in genotoxicity and oxidative stress (Gábelová, 2020).
Photorefractivity and Polymer Science
7H-Dibenzo[a,g]carbazole-substituted polysiloxane has been synthesized, displaying large orientational birefringences due to its high polarizability. This composite showed significant photorefractive properties, demonstrating potential applications in polymer science and photorefractivity (Moon et al., 2008).
Safety And Hazards
7H-DIBENZO(a,g)CARBAZOLE can affect you when breathed in . It should be handled as a carcinogen with extreme caution . Exposure to 7H-DIBENZO(a,g)CARBAZOLE may irritate the eyes, nose, and throat . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Future Directions
7H-DIBENZO(a,g)CARBAZOLE is a prevalent environmental pollutant that can cause tumors in several species of experimental animals . In recent years, it is used to develop high-performance solar cells and organic phosphorescent materials . Therefore, the study of its metabolism is crucial to understand its possible hazards to humans .
properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZXZFVGTNEKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174756 | |
Record name | 7H-Dibenzo(a,g)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-DIBENZO(a,g)CARBAZOLE | |
CAS RN |
207-84-1 | |
Record name | 7H-Dibenzo[a,g]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Dibenzo(a,g)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Dibenzo(a,g)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-DIBENZO(A,G)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O17D62YK65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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